molecular formula C7H7NO4 B1203487 (S)-2,3-dihydrodipicolinic acid

(S)-2,3-dihydrodipicolinic acid

Cat. No.: B1203487
M. Wt: 169.13 g/mol
InChI Key: UWOCFOFVIBZJGH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,3-dihydrodipicolinic acid is a 2,3-dihydrodipicolinic acid. It is a conjugate acid of a (S)-2,3-dihydrodipicolinate(2-).

Scientific Research Applications

Enzyme Inhibition and Antibiotic Target

  • Dihydrodipicolinate Synthase (DHDPS) Inhibition : DHDPS, crucial in lysine biosynthesis and a potential antibiotic target, is inhibited by constrained diketopimelic acid derivatives, designed as mimics of the acyclic enzyme-bound condensation product (Boughton, Dobson, Gerrard, & Hutton, 2008).
  • Inhibition Mechanism Study : The inhibition mechanism involves enzyme kinetic studies, showing second-order rate constants of inactivation, and mass spectrometric analyses determining sites of enzyme alkylation (Boughton, Griffin, O'Donnell, Dobson, Perugini, Gerrard, & Hutton, 2008).

Structural Analysis

Enzymatic Function and Inhibition

Agricultural Implications

Allosteric Inhibition and Antibiotic Development

  • Biomimetic Inhibitor Design : Designing potent inhibitors by mimicking natural allosteric regulation, like bislysine, can be a promising strategy for antibiotic development (Skovpen, Conly, Sanders, & Palmer, 2016).

Genetic Studies and Enzyme Production

  • Cloning and Expression : Cloning of the dapB gene in E. coli for improved expression and purification of DHDPR highlights advancements in genetic manipulation for enzyme studies (Trigoso, Evans, Karsten, & Chooback, 2016).

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

(2S)-2,3-dihydropyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

UWOCFOFVIBZJGH-YFKPBYRVSA-N

Isomeric SMILES

C1C=CC(=N[C@@H]1C(=O)O)C(=O)O

SMILES

C1C=CC(=NC1C(=O)O)C(=O)O

Canonical SMILES

C1C=CC(=NC1C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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